molecular formula C12H19NS B13084301 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13084301
M. Wt: 209.35 g/mol
InChI Key: MBJUXPQSCMAWLP-UHFFFAOYSA-N
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Description

4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .

Scientific Research Applications

4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of both the pentan-3-yl group and the fused pyridine-thiophene ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-pentan-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-9(4-2)12-10-6-8-14-11(10)5-7-13-12/h6,8-9,12-13H,3-5,7H2,1-2H3

InChI Key

MBJUXPQSCMAWLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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